Genipin 1-gentiobioside

描述

Natural Occurrence and Botanical Sourcing

The primary botanical source of Genipin (B1671432) 1-gentiobioside is the fruit of Gardenia jasminoides Ellis, particularly the f. grandiflora (LOUR.) MAKINO variety. jst.go.jpphytopurify.com It is considered one of the most abundant iridoid glycosides within this plant. medchemexpress.com The compound has also been reported in Genipa americana. nih.gov

Research into the distribution of the compound within the Gardenia jasminoides fruit has revealed varying concentrations in different parts. Quantitative analysis has shown that the content of Genipin 1-gentiobioside is highest in the seeds, followed by the flesh, with the lowest concentration found in the pericarp (the outer wall of the fruit). frontiersin.org This distribution pattern is crucial for developing efficient extraction protocols aimed at isolating this specific compound.

| Botanical Source | Family | Plant Part |

| Gardenia jasminoides Ellis f. grandiflora (LOUR.) MAKINO | Rubiaceae | Fruit |

| Genipa americana L. | Rubiaceae | Fruit |

Research on Structural Elucidation and Purity Assessment Methodologies

The initial isolation and structural determination of this compound from Gardenia jasminoides fruits were first reported in 1973. jst.go.jpresearchgate.net Since then, modern analytical techniques have been employed for its comprehensive characterization and quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. jst.go.jpresearchgate.net Methods typically use a C18 column with detection at approximately 240 nm. researchgate.net The mobile phase often consists of a gradient elution with acetonitrile (B52724) and water (containing modifiers like formic acid) or an isocratic system with methanol (B129727) and an ammonium (B1175870) acetate (B1210297) buffer. researchgate.netchemfaces.com

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for structural elucidation. researchgate.net Electrospray ionization (ESI) is a commonly used ionization technique. researchgate.net Tandem mass spectrometry (MS/MS or MS²) provides detailed fragmentation patterns that help to confirm the structure and differentiate it from isomers. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to definitively confirm the elucidated structure following isolation. researchgate.netchemfaces.com

Purity assessment of this compound reference standards is typically performed using HPLC combined with Diode Array Detection (DAD) or Evaporative Light Scattering Detection (ELSD). phytopurify.com Commercially available standards often report purities exceeding 98% or 99%. chemfaces.comglpbio.com Validation of these analytical methods includes determining the limit of detection (LOD), limit of quantification (LOQ), recovery, and precision to ensure the reliability of the results. frontiersin.orgresearchgate.net

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Separation, Quantification, Purity Assessment |

| Mass Spectrometry (MS/ESI-MS) | Molecular Weight Determination, Structural Elucidation |

| Tandem Mass Spectrometry (MS/MS) | Detailed Structural Confirmation, Isomer Differentiation |

| Nuclear Magnetic Resonance (NMR) | Definitive Structure Confirmation |

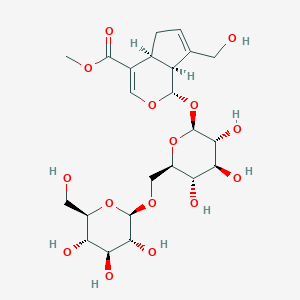

Structure

2D Structure

3D Structure

属性

IUPAC Name |

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O15/c1-33-20(32)10-6-34-21(13-8(4-24)2-3-9(10)13)38-23-19(31)17(29)15(27)12(37-23)7-35-22-18(30)16(28)14(26)11(5-25)36-22/h2,6,9,11-19,21-31H,3-5,7H2,1H3/t9-,11-,12-,13-,14-,15-,16+,17+,18-,19-,21+,22-,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZYXYLPBWLLGI-AUOPOVQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50183554 | |

| Record name | Genipin 1-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29307-60-6 | |

| Record name | Genipin gentiobioside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29307-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Genipin 1-gentiobioside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029307606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Genipin 1-gentiobioside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50183554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENIPIN 1-GENTIOBIOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NI5399RDZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activities and Pharmacological Effects of Genipin 1 Gentiobioside

Neuropharmacological Investigations

The neuropharmacological properties of Genipin (B1671432) 1-gentiobioside are a key area of investigation, with research pointing towards its potential to ameliorate memory deficits, exert antidepressant-like effects, and protect neurons from apoptosis.

Studies on Amelioration of Memory Impairment and Antiamnesic Efficacy

Research has highlighted the potential of Genipin 1-gentiobioside in counteracting memory impairment. One study demonstrated that this compound can prevent increases in escape latency in the Morris water maze test in mice with scopolamine-induced memory deficits. caymanchem.com This suggests a tangible effect on learning and memory processes. Further investigations have identified its inhibitory action on acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132), which is crucial for memory function. caymanchem.com At a concentration of 25 µg/ml, this compound was found to inhibit AChE by 60.23%, indicating a potential mechanism for its memory-enhancing effects. caymanchem.com

Herbal formulations containing this compound have also been studied for their cognitive benefits. For instance, the Qing Nao Tong Luo recipe, which includes this compound, has shown to improve learning and memory impairment. zhangqiaokeyan.com These findings underscore the potential of this compound as a valuable compound in the research and development of treatments for memory-related disorders.

Research on Antidepressant-Like Effects in Stress Models

This compound has demonstrated notable antidepressant-like effects in preclinical models of depression. In studies utilizing a chronic unpredictable mild stress (CUMS) mouse model, administration of this compound was found to effectively alleviate depressive-like behaviors. nih.govnih.gov This therapeutic effect is linked to its ability to modulate key biological pathways implicated in depression.

One of the significant findings is the identification of Prolyl endopeptidase (PREP) as a potential antidepressant target of this compound in brain tissue. nih.gov Molecular docking and biolayer interferometry have confirmed a specific binding interaction between the compound and PREP. nih.gov Furthermore, treatment with this compound has been shown to increase the mRNA and protein expression levels of brain-derived neurotrophic factor (BDNF) in the hippocampus of CUMS-induced mice, a crucial factor for neuronal survival and plasticity. nih.gov

Evaluation of Neuroprotective Potential against Neuronal Apoptosis

A significant aspect of the neuropharmacological profile of this compound is its neuroprotective capacity, specifically its ability to inhibit neuronal apoptosis, or programmed cell death. Studies have shown that this compound can protect prefrontal cortex neurons from apoptosis induced by chronic stress. nih.govdntb.gov.ua

The underlying mechanism of this neuroprotection involves the modulation of specific signaling pathways. This compound has been found to inhibit the c-Jun amino-terminal kinase (JNK) pathway, which is involved in inflammation and neuronal apoptosis. nih.gov This inhibition is achieved by enhancing the SUMOylation of homeodomain interacting protein kinase 2 (HIPK2). nih.gov Specifically, research has identified K326 and K1189 as key SUMOylation sites on HIPK2 that are regulated by this compound. nih.gov By modulating this pathway, the compound down-regulates apoptosis-related proteins such as p-JNK, Bax, and Cleaved-Caspase-3. nih.gov

These findings from both in vivo studies using CUMS-induced depressed mice and in vitro studies with corticosterone-induced primary cortical neurons highlight the potential of this compound in protecting neurons from apoptotic cell death. nih.gov

Anti-Inflammatory Effects and Associated Research

This compound is recognized for its anti-inflammatory properties. medchemexpress.comglpbio.comselleck.co.jpmolnova.comfishersci.at While the parent compound genipin has been more extensively studied for its anti-inflammatory actions, which include the inhibition of nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression, this compound is also considered a contributor to the anti-inflammatory effects of Gardenia jasminoides extracts. nih.govresearchgate.net Research on decoctions containing multiple compounds, including this compound, has shown significant anti-inflammatory activity. nih.gov The mechanism of action is thought to involve the regulation of inflammatory pathways such as the nuclear factor-kappaB (NF-κB) pathway. nih.gov

Antioxidant Activity Studies

The antioxidant activity of this compound is another of its well-documented biological effects. medchemexpress.comglpbio.comselleck.co.jpmolnova.comfishersci.at It is considered one of the bioactive constituents responsible for the antioxidant capacity of Gardenia jasminoides fruit extracts. iosrjournals.orgnih.gov Studies have evaluated the antioxidant properties of extracts containing this compound using various assays, including DPPH free radical scavenging and ferric-reducing antioxidant power. nih.gov The antioxidant effects are believed to contribute to its other pharmacological activities, such as its neuroprotective and hepatoprotective actions, by mitigating oxidative stress.

Nephroprotective Efficacy in Diabetic Nephropathy Models

This compound has demonstrated protective effects in the context of diabetic nephropathy (DN), a serious complication of diabetes. nih.gov A study investigating its efficacy in a mouse model of DN induced by a high-fat diet and streptozotocin (B1681764) found that treatment with this compound attenuated kidney damage and improved cell survival. nih.gov

The protective mechanism appears to be linked to its ability to suppress oxidative stress and inflammation. nih.gov The research indicated that this compound's beneficial effects are, at least in part, mediated through the activation of the AMP-activated protein kinase/silencing information regulator-related enzyme 1 (AMPK/SIRT1) pathway. nih.gov By activating this pathway, the compound was observed to inhibit downstream inflammatory proteins associated with the NLRP3 inflammasome. nih.gov These findings suggest that this compound's nephroprotective action in diabetic models is a multifaceted process involving hypoglycemic effects alongside the reduction of oxidative stress and inflammation via the APMK/SIRT1/NF-κB pathway. nih.gov The aglycone of geniposide (B1671433), genipin, has also been studied for its role in ameliorating podocyte injury in diabetic mice by inhibiting mitochondrial uncoupling protein 2 (UCP2), suggesting a potential area for related research. nih.gov

Cholinesterase Inhibition Studies

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine. caymanchem.comncats.io Its inhibitory action suggests potential for its consideration in contexts where modulation of cholinergic activity is desired. ncats.io In vitro studies have quantified this inhibitory effect. caymanchem.combertin-bioreagent.com

| Compound | Enzyme | Concentration | % Inhibition | Source |

|---|---|---|---|---|

| This compound | Acetylcholinesterase (AChE) | 25 µg/ml | 60.23% | caymanchem.com |

This significant level of inhibition at a relatively low concentration highlights its potency as an AChE inhibitor and has led to its recognition as a promising candidate for research into memory dysfunction. caymanchem.comncats.io

In Vitro Cytotoxicity Assessments in Specific Cell Lines

The cytotoxic potential of this compound has been evaluated in specific cell lines. Studies have shown that it exhibits cytotoxic effects against BRL 3A rat liver fibroblasts. caymanchem.combertin-bioreagent.com This activity was observed at concentrations ranging from 50 to 500 µg/ml. caymanchem.com

Further research screening various chemical components of Fructus Gardeniae for hepatotoxicity identified this compound as one of the constituents that suppress cell viability. researchgate.net In this comparative study, geniposide and its metabolite, genipin, were identified as the primary hepatotoxic components. researchgate.net The cytotoxicity of this compound has also been assessed against HepG2 human liver cancer cells. researchgate.net

| Compound | Cell Line | Concentration | Effect | Source |

|---|---|---|---|---|

| This compound | BRL 3A rat liver fibroblasts | 50-500 µg/ml | Cytotoxic | caymanchem.com |

| This compound | HepG2 human liver cancer cells | Not specified | Evaluated for cytotoxicity | researchgate.net |

Phytotoxic Activities and Plant Growth Regulation Research

In addition to its pharmacological effects, this compound has demonstrated phytotoxic activities. caymanchem.com Research has shown that it can act as a plant growth inhibitor. caymanchem.combertin-bioreagent.com Specifically, it has been found to inhibit the germination of seeds from Gardenia jasminoides and Nasturtium officinale. caymanchem.com Furthermore, it exerts an inhibitory effect on the root growth of Brassica rapa. caymanchem.combertin-bioreagent.com These findings have led to its classification as a plant growth regulator. labchem.com.mycaymanchem.com

| Compound | Activity | Affected Plant Species | Source |

|---|---|---|---|

| This compound | Inhibition of seed germination | Gardenia jasminoides, Nasturtium officinale | caymanchem.com |

| Inhibition of root growth | Brassica rapa | caymanchem.com |

Mechanisms of Action and Molecular Interactions of Genipin 1 Gentiobioside

Enzymatic Target Interaction Studies

Research has identified several key enzymes as targets for Genipin (B1671432) 1-gentiobioside, suggesting its potential role in modulating various physiological processes.

Research on Acetylcholinesterase (AChE) Inhibition Mechanisms

Genipin 1-gentiobioside has demonstrated notable inhibitory activity against acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine (B1216132). ncats.io In vitro studies have shown that at a concentration of 25 µg/ml, this compound can inhibit AChE activity by 60.23%. caymanchem.combertin-bioreagent.com This inhibition of AChE leads to increased levels of acetylcholine in the brain, a mechanism considered promising for addressing memory dysfunction. ncats.io The neuroprotective effects of related iridoid compounds are often linked to their ability to reduce amyloid plaques and inhibit τ phosphorylation, which are hallmarks of neurodegenerative conditions. nih.gov

Table 1: Acetylcholinesterase (AChE) Inhibition by this compound

| Compound | Concentration | % Inhibition of AChE | Source |

| This compound | 25 µg/ml | 60.23% | caymanchem.combertin-bioreagent.com |

Prolyl Endopeptidase (PREP) Modulation in Neurological Contexts

Recent investigations have identified Prolyl Endopeptidase (PREP) as a novel potential target for the effects of this compound. researcher.lifenih.gov Using techniques such as molecular docking and biolayer interferometry (BLI), studies have confirmed a specific binding interaction between this compound and PREP in brain tissue. nih.gov This interaction is significant as PREP is implicated in neurological processes, and its modulation by this compound may underpin some of the compound's observed neurological effects. nih.govresearchgate.net

Dipeptidyl Peptidase-IV (DPP-IV) Interaction Investigations via Computational Approaches

Computational studies, including virtual docking, have identified this compound as a promising inhibitor of Dipeptidyl Peptidase-IV (DPP-IV). mdpi.com DPP-IV is an enzyme that degrades incretin (B1656795) hormones, which are important for regulating blood glucose levels. nih.gov The inhibition of DPP-IV is a therapeutic strategy for managing type 2 diabetes. biorxiv.org Research has shown that fractions of iridoid glycosides from Gardenia jasminoides exhibit significant DPP-IV inhibitory activity, with an IC50 value of 53 ± 0.63 μg/mL. mdpi.com Among these, this compound was specifically highlighted as a novel and promising DPP-IV inhibitor. mdpi.com

Table 2: DPP-IV Inhibitory Activity of Iridoid Glycoside Fractions

| Sample | IC50 Value | Source |

| Iridoid Glycoside Potent Fractions | 53 ± 0.63 μg/mL | mdpi.com |

Cellular Signaling Pathway Modulation Research

This compound has been shown to exert its effects by modulating key cellular signaling pathways involved in inflammation, oxidative stress, and apoptosis.

AMP-activated protein kinase (AMPK)/Silencing Information Regulator-related Enzyme 1 (SIRT1)/Nuclear Factor-κB (NF-κB) Pathway Regulation

Studies have demonstrated that this compound can activate the AMPK/SIRT1 signaling pathway while inhibiting the NF-κB pathway. mdpi.comnih.govoup.com This compound has been found to increase the protein levels and phosphorylation of AMPK, as well as elevate SIRT1 protein levels. mdpi.com The activation of this pathway leads to the subsequent inhibition of NF-κB and the NLRP3 inflammasome, which are key players in inflammatory and oxidative stress responses. mdpi.comnih.gov This mechanism is believed to be central to the protective effects of this compound observed in models of diabetic nephropathy. mdpi.comnih.govoup.com

c-Jun Amino-Terminal Kinase (JNK) Pathway and Homeodomain Interacting Protein Kinase 2 (HIPK2) SUMOylation Modulation

This compound has been shown to modulate the c-Jun Amino-Terminal Kinase (JNK) signaling pathway through its effect on Homeodomain Interacting Protein Kinase 2 (HIPK2) SUMOylation. dntb.gov.uanih.gov Research indicates that the compound exerts neuroprotective effects by enhancing the SUMOylation of HIPK2. nih.gov This modification, in turn, inhibits JNK phosphorylation, a key step in the signaling cascade that can lead to neuronal apoptosis. nih.govresearchgate.net This mechanism suggests a role for this compound in protecting against neuronal cell death. nih.gov

Regulation of Brain-Derived Neurotrophic Factor (BDNF) Expression

This compound has demonstrated a significant ability to modulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity. Research indicates that this compound can upregulate BDNF and its cognate receptor, Tropomyosin receptor kinase B (TrkB), through various signaling pathways, suggesting its potential in neuroprotective and antidepressant-like effects.

In studies using a chronic unpredictable mild stress (CUMS) mouse model, administration of a decoction containing this compound was found to significantly increase the levels of BDNF in the hippocampus. frontiersin.org Further investigations into the specific actions of Genipin 1-O-β-D-gentiobioside (a closely related form) in CUMS-induced models have revealed that it can upregulate the expression of both BDNF and its phosphorylated, active form, p-TrkB. researchgate.net This effect is believed to be mediated, at least in part, through the regulation of the Bruton's tyrosine kinase (BTK)/Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) and the BDNF/TrkB signaling pathways. researchgate.net By enhancing BDNF signaling, this compound may help to counteract the neuronal damage and synaptic dysfunction associated with chronic stress and depression.

Another identified mechanism involves the modulation of Homeodomain-interacting protein kinase 2 (HIPK2) SUMOylation. Research has shown that Genipin 1-O-β-D-gentiobioside can ameliorate neuronal apoptosis in the prefrontal cortex of CUMS-induced mice by enhancing the SUMOylation of HIPK2, which in turn inhibits the pro-apoptotic c-Jun N-terminal kinase (JNK) pathway. nih.gov This action contributes to its neuroprotective effects and is linked to the upregulation of BDNF.

Table 1: Effects of this compound and Related Compounds on BDNF Expression

| Compound/Extract | Model | Key Findings | Reference(s) |

| Zhi-Zi Hou-Po Decoction (containing this compound) | Tail Suspension Test (TST) and Forced Swim Test (FST) in mice | Increased BDNF levels in the hippocampus. | frontiersin.org |

| Genipin 1-O-β-D-gentiobioside | Chronic Unpredictable Mild Stress (CUMS) in mice | Upregulated the expression of BDNF and p-TrkB in the hippocampus. | researchgate.net |

| Genipin 1-O-β-D-gentiobioside | Corticosterone-induced PC12 cells | Upregulated the expression of BDNF. | researchgate.net |

| Genipin 1-O-β-D-gentiobioside | CUMS-induced depressed mice and corticosterone-induced primary cortical neurons | Down-regulated apoptosis-related proteins (p-JNK, Bax, Cleaved-Caspase-3) and inhibited neuronal apoptosis. | nih.gov |

Cellular Redox State Modulation and Oxidative Stress Pathways

This compound exerts significant antioxidant effects by modulating cellular redox balance and interfering with oxidative stress pathways. This activity is crucial in protecting cells from damage induced by reactive oxygen species (ROS), which are implicated in a wide range of pathological conditions.

A key mechanism of action for this compound is the activation of the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1) signaling pathway. mdpi.com In a model of diabetic nephropathy, Genipin 1-β-D-gentiobioside was shown to suppress inflammation and oxidative stress by increasing the protein and phosphorylation levels of AMPK, as well as SIRT1 protein levels. mdpi.com This activation subsequently leads to the inhibition of the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome. mdpi.com The mechanism is suggested to be identical to that of its precursor, geniposide (B1671433). mdpi.com

Furthermore, research on genipin, the aglycone of this compound, provides insights into related antioxidant mechanisms. Genipin has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response. nih.govnih.gov In hydrogen peroxide-treated cells, genipin increased the expression of Nrf2 and its downstream targets, heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase [quinone] 1 (NQO1). nih.gov This activation of the Nrf2/HO-1 antioxidant pathway contributes to a decrease in ROS levels and cellular apoptosis. nih.gov While this data is for the aglycone, the structural similarity suggests a potential parallel mechanism for this compound. Indeed, studies have indicated that increased expression of Peroxisome proliferator-activated receptor-gamma (PPARγ) by Genipin 1-β-D-gentiobioside can promote the expression of Nrf2, thereby reducing ROS levels. researchgate.net

Studies have also quantified the impact of these compounds on markers of oxidative stress. For instance, in a mouse model of ischemia-reperfusion injury, treatment with genipin significantly reduced the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increased the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG), indicating a restoration of the cellular antioxidant capacity. nih.gov Similarly, in CUMS-challenged mice, administration of a related compound, geniposide, significantly inhibited the increase in MDA levels and the decrease in the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GSH-PX). researchgate.net

Table 2: Modulation of Oxidative Stress by this compound and Genipin

| Compound | Model | Key Findings | Reference(s) |

| Genipin 1-β-D-gentiobioside | Diabetic nephropathy in mice and high glucose-induced podocyte injury | Increased AMPK and SIRT1 protein and phosphorylation levels; inhibited NF-κB and NLRP3 inflammasome. | mdpi.com |

| Genipin | Ischemia/Reperfusion in mice | Decreased MDA levels from ~0.41 to ~0.28 nM/mg protein. Increased GSH/GSSG ratio from ~2.87 to ~6.28. Increased expression of HO-1. | nih.gov |

| Genipin | Ethanol-induced gastric mucosa damage in mice | Reduced MDA levels by 16.8% and MPO levels by 15.9-17.4%. | nih.gov |

| Geniposide | CUMS-challenged mice | Significantly inhibited the increase in MDA levels and the decrease in SOD and GSH-PX activities. | researchgate.net |

| Genipin | H₂O₂-treated ARPE-19 cells | Increased expression of Nrf2, HO-1, and NQO1. | nih.gov |

| Genipin | RAW264.7 macrophages | Induced antioxidant effects via the JNK/Nrf2/ARE signaling pathway. | nih.gov |

Pharmacokinetic and Metabolic Research of Genipin 1 Gentiobioside

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Following oral administration in rat models, Genipin (B1671432) 1-gentiobioside is distributed throughout the body and has been detected in plasma, urine, feces, and various organs. acs.orgnih.gov Pharmacokinetic studies have been conducted to quantify its presence in plasma over time.

One study reported a moderate terminal elimination half-life (t1/2) for Genipin 1-gentiobioside in both normal rats and those with cholestatic liver injury, with values of 1.65 ± 0.87 hours and 2.43 ± 2.30 hours, respectively, after oral administration of a decoction containing the compound. medchemexpress.com The recoveries of this compound from plasma samples in laboratory analyses have been shown to be efficient, ranging from 88.60% to 95.27%. nih.govscienceopen.com

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Administration Form | Parameter | Value | Note |

|---|---|---|---|

| Crude Gardeniae Fructus Extract | AUC | Higher compared to processed extracts | Indicates greater systemic exposure from the crude form. nih.govresearchgate.net |

| Crude Gardeniae Fructus Extract | Cmax | Higher compared to processed extracts | Suggests a higher peak concentration from the crude form. nih.govresearchgate.net |

| Zhi-Zi-Da-Huang Decoction (Normal Rats) | t1/2 | 1.65 ± 0.87 h | Moderate elimination half-life. medchemexpress.com |

| Zhi-Zi-Da-Huang Decoction (CLI Rats) | t1/2 | 2.43 ± 2.30 h | Slightly longer elimination half-life in a disease model. medchemexpress.com |

CLI: Cholestatic Liver Injury

Biotransformation Pathways and Identification of Metabolites

The metabolism of this compound is complex, involving multiple transformation processes within the body. In vivo and in vitro studies have identified at least 11 metabolites. acs.orgnih.gov These metabolites are the result of eight primary biotransformation reactions:

Deglycosylation

Hydroxylation

Sulfate conjugation

Glucuronidation

Hydrogenation

Demethylation

Glycosylation

The initial and crucial step in its metabolism is deglycosylation, where the gentiobiose sugar moiety is removed, yielding geniposide (B1671433), which is then further hydrolyzed to genipin. acs.orgnih.gov Incubation with rat primary hepatocytes has also led to the detection of geniposidic acid. acs.orgnih.gov The metabolism of its key metabolite, genipin, leads to the formation of genipin sulphate and genipin-1-O-glucuronide. mdpi.com

Table 2: Identified Biotransformation Pathways of this compound

| Biotransformation Pathway | Resulting Metabolite(s) | Study Context |

|---|---|---|

| Deglycosylation | Geniposide, Genipin | In vivo and in vitro (intestinal flora). acs.orgnih.gov |

| Hydroxylation | Hydroxylated metabolites | In vivo and in vitro. acs.orgnih.gov |

| Sulfate Conjugation | Sulfated metabolites, Genipin sulphate | In vivo and in vitro. acs.orgnih.govmdpi.com |

| Glucuronidation | Glucuronidated metabolites, Genipin-1-O-glucuronide | In vivo and in vitro. acs.orgnih.govmdpi.com |

| Hydrogenation | Hydrogenated metabolites | In vivo and in vitro. acs.orgnih.gov |

| Demethylation | Demethylated metabolites | In vivo and in vitro. acs.orgnih.gov |

| Glycosylation | Glycosylated metabolites | In vivo and in vitro. acs.orgnih.gov |

| Dehydration | Dehydrated metabolites | In vivo and in vitro. acs.orgnih.gov |

| Esterase Hydrolysis | Geniposidic acid | In vitro (primary hepatocytes). acs.orgnih.gov |

Influence of Gastrointestinal Microbiota on Metabolic Fate

The gastrointestinal microbiota plays an indispensable role in the metabolic fate of this compound. acs.orgnih.gov The gut flora is primarily responsible for the initial deglycosylation steps that transform this compound into geniposide and subsequently into its aglycone, genipin. acs.orgnih.govjst.go.jp This biotransformation is critical, as genipin is considered a key active metabolite. nih.govjst.go.jp

Studies comparing conventional rats with pseudo-germ-free rats have provided direct evidence for the microbiota's role. A significantly lower number of metabolites were detected in the pseudo-germ-free rats, underscoring that the metabolic diversity of this compound is heavily dependent on the presence of intestinal bacteria. acs.orgnih.gov Specific intestinal bacteria, such as certain species of Eubacterium, possess the β-D-glucosidases necessary to hydrolyze the glycosidic bonds of iridoid glycosides like geniposide. jst.go.jp The suppression of these metabolic activities by antibiotics has been shown to increase the systemic exposure of the parent compound, geniposide. acs.org This highlights the gut microbiota as a critical determinant of the bioavailability and metabolic activation of this compound and its related compounds. acs.orgnih.gov

Research on Compound-Compound Interactions Affecting Pharmacokinetic Profiles

The pharmacokinetic profile of this compound can be influenced by co-administered substances. Research has shown that different processing methods for Gardeniae Fructus, which alter the chemical matrix of the extract, can change the pharmacokinetic parameters of this compound. nih.gov

Furthermore, studies involving the co-administration of a multi-component herbal injection containing this compound with the antibiotic cefuroxime (B34974) sodium revealed pharmacokinetic drug-herb interactions in rats. nih.govscienceopen.com These interactions resulted in altered pharmacokinetic parameters, including AUC, Cmax, and elimination half-life (T1/2), for the iridoid glycosides in the injection. scienceopen.com

Interactions with other natural compounds have also been observed. For instance, isoflavones have been found to modulate the gut microbiota and alter the pharmacokinetic profile of geniposide, the primary metabolite of this compound. engineering.org.cn This suggests an indirect interaction pathway where one compound alters the microbial environment, thereby affecting the metabolism of the other. At a molecular level, genipin, the active metabolite, has been shown to inhibit several cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2D6, and CYP3A4. mdpi.com Inhibition of these key drug-metabolizing enzymes presents a clear mechanism for potential compound-compound interactions, which can alter the metabolism and clearance of other drugs processed by these pathways. mdpi.comfda.gov

Advanced Analytical Methodologies for Genipin 1 Gentiobioside Research

High-Performance Liquid Chromatography (HPLC) Techniques for Quantification and Separation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis and isolation of Genipin (B1671432) 1-gentiobioside from complex mixtures such as herbal extracts. Researchers have developed and optimized various HPLC methods to achieve efficient separation and precise quantification.

A common approach involves using a reversed-phase C18 column. researchgate.netresearchgate.net For instance, one method utilized a Supelco C18 column with a mobile phase composed of methanol (B129727) and 20 mM ammonium (B1175870) acetate (B1210297) (30:70, v/v) at a flow rate of 0.8 ml/min, with detection at 240 nm. researchgate.net Another validated method for the quantification of genipin and geniposide (B1671433), which are structurally related to Genipin 1-gentiobioside, employed a fused-core C18 column with a gradient elution of water and acetonitrile (B52724), both acidified with 0.1% formic acid. researchgate.net This method boasts a short analysis time of 13 minutes. researchgate.net The detection wavelength is typically set at 240 nm for these iridoid compounds. researchgate.netresearchgate.net In a study analyzing various iridoids in Cape jasmine fruit, an ODS (octadecylsilane) column with gradient elution was used to separate geniposide, gardenoside, geniposidic acid, and this compound. nih.gov

The selection of the stationary phase, mobile phase composition, and detection wavelength is critical for achieving optimal separation and sensitivity. The data below summarizes typical HPLC parameters used in the analysis of this compound and related compounds.

| Parameter | Details | Reference(s) |

| Column | Supelco C18 | researchgate.net |

| Fused-core C18 | researchgate.net | |

| ODS (7 microns) | nih.gov | |

| Mobile Phase | Methanol–20 mM NH4Ac (30:70, v/v) | researchgate.net |

| Water (A) and Acetonitrile (B) with 0.1% formic acid (gradient) | researchgate.net | |

| Gradient elution (specifics not detailed) | nih.gov | |

| Flow Rate | 0.8 ml/min | researchgate.net |

| 1.5 mL/min | researchgate.net | |

| Detection Wavelength | 240 nm | researchgate.netresearchgate.net |

| 238 nm | researchgate.net |

Mass Spectrometry (MS) Applications in Characterization and Bioanalysis

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural characterization and bioanalysis of this compound. Its high sensitivity and selectivity allow for the identification of the compound and its metabolites in complex biological samples.

High-resolution mass spectrometry, such as Quadrupole Time-of-Flight (Q-TOF) MS, has been instrumental in elucidating the elemental composition and fragmentation patterns of this compound. acs.orgnih.gov One study utilized HPLC-Q-TOF-LC/MS to identify 11 metabolites of this compound in rats, revealing biotransformations such as deglycosylation, hydroxylation, and conjugation. acs.orgnih.gov Electrospray ionization (ESI) is a commonly used ionization source for these analyses, often in positive polarity mode to obtain full scan MS and MS/MS data. researchgate.net

Tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the quantitative bioanalysis of this compound in biological matrices like plasma. nih.govresearchgate.net These methods offer high selectivity and sensitivity, which is crucial for pharmacokinetic studies. For instance, a UFLC-MS/MS method was developed for the simultaneous determination of this compound and other active components in rat plasma. chemfaces.com

The fragmentation patterns observed in MS/MS experiments provide valuable structural information. The specific ions chosen for monitoring can be used to characterize this compound in samples like gardenia fruit extract. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for the complete structural elucidation of this compound. While HPLC and MS can provide information on purity, quantity, and fragmentation, NMR allows for the precise determination of the molecule's three-dimensional structure.

After isolation from sources like the fruit of Gardenia jasminoides, the structure of this compound is often confirmed using a combination of 1D-NMR (¹H-NMR and ¹³C-NMR) and 2D-NMR spectroscopic techniques. chemfaces.com These analyses provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. For example, the structure of genipin, the aglycone of this compound, was identified using UV, IR, EIMS, and ¹H-NMR. nih.gov In some cases, the structures of iridoid glycosides, including this compound, were elucidated based on their MS data and then further confirmed by ¹³C- and ¹H-NMR. researchgate.net

Development and Validation of Bioanalytical Methods for Complex Biological Matrices

The analysis of this compound and its metabolites in complex biological matrices such as plasma, urine, and feces is essential for understanding its pharmacokinetics and metabolism. acs.orgnih.govnih.gov The development and validation of robust bioanalytical methods are therefore critical.

These methods often involve a sample preparation step to extract the analytes from the biological matrix and minimize interference. Techniques like protein precipitation with acetonitrile are commonly employed for plasma samples. nih.gov The subsequent analysis is typically performed using highly sensitive and selective LC-MS/MS methods. nih.govresearchgate.net

The validation of these bioanalytical methods is performed according to regulatory guidelines, such as those from the US Food and Drug Administration (FDA). nih.gov Key validation parameters include:

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: The demonstration that the response of the method is directly proportional to the concentration of the analyte over a specific range. nih.gov

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively. nih.gov

Recovery: The efficiency of the extraction procedure. nih.gov

Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte. nih.gov

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions. nih.gov

A study on the comparative pharmacokinetics of several iridoids, including this compound, in rats provides an example of a validated LC-MS/MS method. nih.gov The table below summarizes the reported validation parameters from this study.

| Validation Parameter | Reported Findings | Reference(s) |

| Linearity | Calibration curves were constructed by plotting peak area ratios against concentration. | nih.gov |

| Recovery | Mean extraction recoveries ranged from 81.0 ± 7.4% to 114 ± 5%. | nih.gov |

| Matrix Effect | Ranged from 88.6 ± 5.7% to 115 ± 2%. | nih.gov |

| Precision (RSD) | Less than 13.55% for recovery and 13.47% for matrix effect. | nih.gov |

These validated methods are crucial for obtaining reliable data in preclinical and clinical studies, ultimately contributing to a better understanding of the biological activities of this compound.

Preclinical Models and Experimental Systems in Genipin 1 Gentiobioside Research

In Vitro Cellular Models for Mechanistic Elucidation

In vitro cellular models are fundamental in the initial stages of research on Genipin (B1671432) 1-gentiobioside, providing a controlled environment to dissect its molecular and cellular effects. Studies have utilized various cell lines to investigate the compound's impact on specific biological processes.

For instance, research into diabetic nephropathy has employed podocytes, a specialized cell type in the kidney. In these in vitro experiments, Genipin 1-gentiobioside has been shown to protect against podocyte injury, suggesting a potential role in managing this diabetes complication. vt.edunih.gov Another area of investigation is its neuroprotective effects, where corticosterone-induced primary cortical neurons serve as a model for depression and neuronal apoptosis. researchgate.net Studies using this model have demonstrated that this compound can alleviate neuronal apoptosis, pointing to its potential as an antidepressant-like agent. researchgate.net

The compound's metabolic fate has been explored using primary rat hepatocytes. nih.govacs.org These studies are critical for understanding how the liver processes this compound, revealing that it can be metabolized into compounds such as geniposidic acid. nih.gov Furthermore, its potential hepatotoxicity has been assessed using rat liver BRL-3A cells. biosynth.comgrafiati.com These cytotoxicity assays have indicated that at certain concentrations, this compound can inhibit cell viability, with a reported EC50 value of 1461 ± 10.51 µg/mL in one study. biosynth.com This is in contrast to its aglycone, genipin, which showed higher toxicity. biosynth.com Additionally, its effects on skin barrier function have been studied in human immortalized epidermal cells (HaCaT), where it was found to up-regulate the expression of the tight junction protein ZO-1.

| Cell Model | Area of Research | Key Findings | Citations |

| Podocytes | Diabetic Nephropathy | Attenuated cell injury. | vt.eduoup.com |

| Primary Cortical Neurons (corticosterone-induced) | Depression / Neuroprotection | Alleviated neuronal apoptosis; Down-regulated apoptosis-related proteins (p-JNK, Bax, Cleaved-Caspase-3). | researchgate.net |

| Rat Liver BRL-3A Cells | Hepatotoxicity | Exhibited dose-dependent cytotoxicity; EC50 of 1461 ± 10.51 µg/mL. | biosynth.comgrafiati.com |

| Primary Rat Hepatocytes | Metabolism | Metabolized to other compounds, including geniposidic acid. | nih.govacs.org |

| Human Immortalized Epidermal Cells (HaCaT) | Skin Barrier Function | Upregulated mRNA and protein expression of ZO-1. |

In Vivo Animal Models for Efficacy and Safety Assessments

In vivo animal models are indispensable for evaluating the physiological effects, efficacy, and safety of this compound in a whole-organism context. These models allow for the study of complex interactions that cannot be replicated in vitro.

To investigate its potential in treating diabetic nephropathy, researchers have used mice with high-fat diet and streptozotocin-induced diabetes. vt.edu In these animals, treatment with this compound was found to attenuate kidney damage and reduce oxidative stress and inflammation. vt.edu For neurological studies, a chronic unpredictable mild stress (CUMS) mouse model has been employed to simulate depressive-like behaviors. researchgate.net Administration of this compound in this model effectively alleviated these behaviors and inhibited neuronal apoptosis in the prefrontal cortex. researchgate.net

Pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion of a compound, have been conducted in Sprague-Dawley rats. nih.govresearchgate.net These studies are crucial for understanding how the body processes this compound and have shown that its plasma concentration can be influenced by different processing methods of the source herb, Gardenia Fructus. nih.gov For example, the maximum plasma concentration (Cmax) of this compound was higher after administration of a crude extract compared to processed extracts. grafiati.com Metabolism has also been investigated in normal and pseudo-germ-free rats, highlighting the role of intestinal bacteria in its biotransformation into metabolites like geniposide (B1671433) and genipin. nih.gov Furthermore, its potential to address cognitive deficits has been assessed in mice using the Morris water maze, where it was shown to prevent scopolamine-induced memory impairment. grafiati.com

| Animal Model | Area of Research | Key Findings | Citations |

| High-Fat Diet/Streptozotocin-Induced Diabetic Mice | Diabetic Nephropathy | Attenuated kidney damage, suppressed oxidative stress and inflammation. | vt.edu |

| Chronic Unpredictable Mild Stress (CUMS) Mice | Depression | Alleviated depressive-like behaviors, inhibited neuronal apoptosis. | researchgate.net |

| Sprague-Dawley Rats | Pharmacokinetics & Metabolism | Characterized absorption, distribution, and excretion; Showed metabolism by intestinal flora into geniposide and genipin. | nih.govnih.govresearchgate.net |

| Mice (Morris Water Maze) | Cognitive Function | Prevented scopolamine-induced increases in escape latency. | grafiati.com |

Ex Vivo Tissue Culture Systems for Physiological Relevance

Ex vivo tissue culture systems represent an intermediate step between in vitro and in vivo research, allowing for the study of compounds on intact, isolated tissues in a controlled laboratory environment. These models maintain the tissue's three-dimensional structure and cellular heterogeneity, offering greater physiological relevance than cell monolayers.

While ex vivo models such as the everted gut sac are used to study the intestinal absorption of various compounds, specific published research detailing the use of such systems for the direct investigation of this compound is limited. arvojournals.org However, the broader field of iridoid glycoside research frequently employs these methods. For instance, the aglycone of this compound, genipin, has been studied using ex vivo models, including tissue-engineered cartilage and excised corneas, to assess its cross-linking and antimicrobial properties, respectively. nih.govnih.gov The application of these established ex vivo systems to this compound could provide valuable insights into its absorption, tissue-specific metabolism, and local effects, representing a potential avenue for future research.

Computational Chemistry and Molecular Docking Approaches

Computational chemistry and molecular docking have emerged as powerful tools in the study of this compound, enabling the prediction of its biological targets and the elucidation of its interaction mechanisms at a molecular level. These in silico methods are often used to guide and complement experimental research.

Network pharmacology, a computational approach that analyzes drug-target-disease networks, has been utilized to predict the potential therapeutic targets of this compound. oup.com By integrating data from sources like the Traditional Chinese Medicine Systems Pharmacology Database and Analysis Platform (TCMSP), studies have identified potential target proteins such as BCL2, MAPT, and various protein kinase C isoforms. oup.com These findings suggest that this compound may exert its effects through pathways related to apoptosis, neuroactive ligand-receptor interactions, and inflammatory responses. oup.com

Molecular docking simulations have also been employed to visualize and predict how this compound binds to specific protein targets. nih.gov These computational models calculate the binding affinity and orientation of the ligand (this compound) within the active site of a target protein, providing insights into its potential inhibitory or activating effects. For example, it was identified as a potential dipeptidyl peptidase-IV (DPP-IV) inhibitor through such screening methods. arvojournals.org Furthermore, computational tools have been used to predict physicochemical properties, such as the collision cross-section, which aids in its analytical identification.

| Computational Approach | Area of Research | Key Findings | Citations |

| Network Pharmacology (TCMSP, Swiss Target Prediction) | Target Identification | Predicted potential targets including BCL2, MAPT, F2, BCL2L1, PRKCD, PRKCB, HIF1A, and PRKCA. | oup.com |

| Molecular Docking | Mechanism of Action | Predicted interactions with protein targets; Identified as a potential DPP-IV inhibitor. | arvojournals.orgnih.gov |

| Property Prediction | Physicochemical Characterization | Calculated properties like predicted collision cross-section values for analytical purposes. |

Emerging Research Directions and Future Perspectives for Genipin 1 Gentiobioside

Investigation into Novel Biological Activities and Therapeutic Potential

Recent research has expanded the known biological activities of Genipin (B1671432) 1-gentiobioside beyond its traditional associations. The compound is now being investigated for a range of therapeutic applications, supported by a growing body of preclinical evidence.

One of the most significant emerging areas is its potential in neurological and psychiatric disorders. Studies have demonstrated that Genipin 1-gentiobioside possesses antidepressant-like effects. nih.govnih.gov It has been shown to alleviate depressive behaviors and inhibit neuronal apoptosis in the prefrontal cortex of mouse models. nih.gov Furthermore, its neuroprotective properties are under investigation, with research indicating it can prevent memory impairment in mice. caymanchem.com

The therapeutic potential of this compound also extends to metabolic diseases, particularly diabetic complications. Research has shown its efficacy in mitigating diabetic nephropathy by protecting against kidney damage and reducing oxidative stress and inflammation in animal models. nih.gov Beyond this, the compound exhibits a variety of other promising biological activities, including anti-inflammatory, antioxidant, and antithrombotic effects. xcessbio.com A patent has also highlighted its potential use in treating a variety of infections, including acute influenza, respiratory infections, and hepatitis B, among others. mdpi.com Additionally, it has been found to inhibit acetylcholinesterase, an enzyme targeted in the management of Alzheimer's disease. caymanchem.com

Table 1: Investigated Biological Activities of this compound

| Biological Activity | Research Finding | Model System | Citation(s) |

|---|---|---|---|

| Antidepressant | Alleviates depressive-like behaviors and inhibits neuronal apoptosis. | Chronic Unpredictable Mild Stress (CUMS) mouse model; Corticosterone-induced primary cortical neurons. | nih.govnih.gov |

| Neuroprotective | Prevents scopolamine-induced increases in escape latency in the Morris water maze. | Mouse model of memory impairment. | caymanchem.com |

| Diabetic Nephropathy | Attenuates kidney damage, suppresses oxidative stress and inflammation. | High-fat diet/streptozotocin-induced diabetic nephropathy mice. | nih.gov |

| Anti-inflammatory | Possesses anti-inflammatory properties. | General in vitro/in vivo studies. | xcessbio.com |

| Antioxidant | Exhibits antioxidant activities. | General in vitro/in vivo studies. | xcessbio.comtargetmol.com |

| Antithrombotic | Demonstrates antithrombotic activities. | General in vivo studies. | xcessbio.com |

| Antiviral/Antibacterial | Patented for potential use against various viral and bacterial infections. | Patent literature. | mdpi.com |

| Acetylcholinesterase Inhibition | Inhibits acetylcholinesterase (AChE) by 60.23% at 25 µg/ml. | In vitro enzyme assay. | caymanchem.com |

Discovery and Characterization of Unidentified Molecular Targets and Signaling Networks

A key focus of emerging research is to move beyond observing the biological effects of this compound to understanding its precise molecular interactions. Scientists are beginning to identify specific protein targets and the signaling pathways it modulates.

A significant breakthrough has been the identification of Prolyl endopeptidase (PREP) as a novel antidepressant target for this compound in brain tissue. nih.gov This discovery was confirmed through molecular docking and biolayer interferometry, providing a concrete molecular basis for its observed antidepressant effects. nih.gov

Another critical finding relates to its neuroprotective mechanism in depression. Research shows that this compound exerts its effects by modulating the SUMOylation of Homeodomain-interacting protein kinase 2 (HIPK2). nih.gov This action, in turn, inhibits the c-Jun amino-terminal kinase (JNK) signaling pathway, which is involved in neuronal apoptosis. nih.gov Specifically, sites K326 and K1189 on HIPK2 have been identified as key SUMOylation sites regulated by the compound. nih.gov

In the context of diabetic nephropathy, this compound has been found to activate the AMP-activated protein kinase/silencing information regulator-related enzyme 1 (AMPK/SIRT1) pathway. nih.gov This activation subsequently suppresses the nuclear factor-κB (NF-κB) signaling pathway, which is involved in inflammation and cellular stress, thereby protecting podocytes and attenuating kidney damage. nih.govoup.com

Table 2: Molecular Targets and Signaling Pathways of this compound

| Target/Pathway | Associated Biological Activity | Mechanism of Action | Citation(s) |

|---|---|---|---|

| Prolyl endopeptidase (PREP) | Antidepressant | Binds to PREP, identified as a potential antidepressant protein target. | nih.gov |

| HIPK2 SUMOylation / JNK Pathway | Neuroprotection / Antidepressant | Enhances HIPK2 SUMOylation, which inhibits JNK phosphorylation and subsequent neuronal apoptosis. | nih.gov |

| AMPK/SIRT1/NF-κB Pathway | Diabetic Nephropathy | Activates AMPK/SIRT1, which inhibits the downstream NF-κB pathway, reducing inflammation and oxidative stress. | nih.govoup.com |

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Comprehensive Research

The integration of "omics" technologies is revolutionizing the study of natural compounds like this compound. Metabolomics and proteomics provide a holistic view of the molecular changes induced by the compound, accelerating the discovery of its functions and mechanisms.

Metabolomics has been instrumental in understanding the biotransformation of this compound within the body. acs.orgnih.gov Using high-performance liquid chromatography coupled with mass spectrometry (HPLC-Q-TOF-MS), researchers have identified 11 metabolites of the compound in rats, resulting from processes like deglycosylation, hydroxylation, and glucuronidation. acs.orgnih.gov These studies revealed that intestinal bacteria play a crucial role in its metabolism, generating metabolites such as geniposide (B1671433) and genipin. acs.orgnih.gov Furthermore, metabolomics analysis has been used to establish this compound as a key quality marker for the medicinal herb Gardenia Fructus, alongside geniposide and gardenoside. mdpi.com

Proteomics approaches are being employed to identify the protein targets of this compound and its related compounds. nih.gov For instance, drug affinity responsive target stability (DARTS) coupled with liquid chromatography-mass spectrometry (LC-MS) was used to successfully identify PREP as a target in brain tissue. nih.gov While much of the proteomics research has focused on its precursor, geniposide, to investigate mechanisms of hepatotoxicity, these methods provide a powerful framework for future studies on this compound itself. acs.org

Exploration of Impact on Plant Physiology and Ecological Roles

Beyond its therapeutic potential, the role of this compound in its natural environment is an emerging area of investigation. This research explores its functions within the plant itself and its interactions with other organisms.

Studies have shown that this compound can act as a germination and growth inhibitor. caymanchem.com It has been observed to inhibit the seed germination of its source plant, Gardenia jasminoides, as well as that of Nasturtium officinale. caymanchem.com It also inhibits the root growth of Brassica rapa, suggesting an allelopathic role, where it may influence the growth of competing plant species. caymanchem.com

The biosynthesis of this compound is also influenced by environmental factors. bohrium.com Research on Gentiana macrophylla using transcriptome and metabolome analysis has revealed that light intensity can modulate the production of iridoids, including this compound. bohrium.com This indicates that environmental conditions can significantly impact the accumulation of this compound in plants, which has implications for both its ecological function and its cultivation for medicinal purposes. bohrium.com

常见问题

Q. What analytical methods are recommended for structural characterization of Genipin 1-gentiobioside in plant extracts?

To confirm the identity and purity of this compound, researchers should employ a combination of high-resolution mass spectrometry (HR-MS) to verify its molecular formula (C₂₃H₃₄O₁₅) and nuclear magnetic resonance (NMR) spectroscopy to resolve its 13 stereocenters and glycosidic linkages . For quantification in complex matrices like Gardenia jasminoides extracts, HPLC-QAMS (quantitative analysis of multi-components by a single marker) with dual-wavelength detection (238 nm and 283 nm) is effective, as validated for simultaneous measurement alongside other iridoid glycosides .

Q. Which in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Key assays include:

- DPP-IV inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., Gly-Pro-AMC) to assess antidiabetic potential .

- Antioxidant assays : Use DPPH radical scavenging or FRAP tests to evaluate redox-modulating properties .

- Acetylcholinesterase (AChE) inhibition : Employ Ellman’s method to study neuroprotective effects against memory disorders .

Advanced Research Questions

Q. How can molecular docking elucidate the mechanism of DPP-IV inhibition by this compound?

Molecular docking simulations reveal that this compound forms five hydrogen bonds with DPP-IV residues (Ser209, Glu205, Glu206, Pro550, Gln553) and hydrophobic interactions with His126 and Phe356. The gentiobiosyl moiety’s oxygen atoms mediate binding, mimicking sitagliptin’s interaction with the catalytic site. This computational approach, combined with mutagenesis studies, can validate key residues for structure-activity optimization .

Q. How do researchers resolve discrepancies in reported hepatotoxicity of this compound?

Contradictory findings arise from in vitro vs. in vivo models:

- In vitro hepatotoxicity : Observed at high concentrations (>50 µM) in hepatocyte cultures, potentially due to metabolite accumulation (e.g., genipin) .

- In vivo safety : Pharmacokinetic studies in rats show a short elimination half-life (t₁/₂ = 1.65–2.43 h) and no significant hepatotoxicity at therapeutic doses (11.4 mg/kg), suggesting rapid clearance mitigates toxicity . Methodological recommendations : Conduct dose-response studies in primary hepatocytes and parallel in vivo toxicokinetic profiling to reconcile these differences .

Q. What strategies improve the bioavailability of this compound for CNS-targeted therapies?

Challenges include its high hydrophilicity and poor blood-brain barrier (BBB) penetration. Solutions involve:

- Prodrug design : Esterification of hydroxyl groups to enhance lipophilicity.

- Nanocarrier systems : Use of lipid nanoparticles or exosomes to facilitate BBB transport.

- Structural analogs : Synthesis of derivatives with modified glycosidic chains to balance solubility and membrane permeability .

Methodological Challenges & Data Interpretation

Q. How can researchers address batch-to-batch variability in this compound extraction from Gardenia jasminoides?

Standardize extraction using D101 macroporous resin, which enriches iridoid glycosides from 5.31% to 31.72% purity. Combine with UPLC-PDA-MS for real-time monitoring of geniposidic acid, genipin, and this compound ratios to ensure consistency .

Q. What experimental controls are critical when studying this compound’s anti-inflammatory effects?

Include:

- Positive controls : Dexamethasone for cytokine suppression (e.g., IL-6, TNF-α).

- Negative controls : Heat-denatured this compound to rule out non-specific effects.

- Metabolite controls : Test genipin (aglycone) to differentiate parent compound vs. metabolite activity .

Data Contradiction Analysis

Q. Why do studies report conflicting results on this compound’s antioxidant capacity?

Discrepancies stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。